molecular formula C7H15O4P B1338206 3-(Diethoxyphosphinyl)propanal CAS No. 3986-95-6

3-(Diethoxyphosphinyl)propanal

Cat. No. B1338206
CAS RN: 3986-95-6
M. Wt: 194.17 g/mol
InChI Key: FUBLLKKWKHVTTK-UHFFFAOYSA-N
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Description

The compound "3-(Diethoxyphosphinyl)propanal" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed. These compounds typically contain diethoxyphosphinyl groups and are involved in various synthetic pathways, potentially leading to products with pharmaceutical relevance or as intermediates in organic synthesis.

Synthesis Analysis

Several methods for synthesizing diethoxyphosphinyl-related compounds are described. For instance, optically active azetidinone derivatives with a diethoxyphosphinyl group were synthesized from epoxybutyramide derivatives . Another paper discusses the synthesis of azidoalka-1,3-dienylphosphonates, which are useful intermediates for preparing azirines . Additionally, a method for synthesizing 1,3-propanediol derivatives with a diethoxyphosphoryldifluoroethyl group is presented, which can be transformed into acyclic nucleotide analogues . A Favorskii-type rearrangement involving diethoxyphosphinyl acetic esters is also reported, leading to the synthesis of divinyl ketones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as NMR. For example, the configuration of new 3-(diethoxyphosphoryl)-2-oxopropanoates and propanamides was assigned based on their NMR spectra . The existence of these compounds as pure (E)-enols or as a mixture of tautomeric forms is also noted, depending on the N-substitution .

Chemical Reactions Analysis

The diethoxyphosphinyl group is involved in various chemical reactions. Alpha-halogenated analogues of a propylphosphonic acid were synthesized and showed antimalarial potential . Diethoxymethylphosphonites and phosphinates are described as intermediates for synthesizing functional alkyl phosphonous acids, which undergo typical reactions of phosphites and phosphonates . Additionally, diethoxyphosphinyl acetic acid hydrazide is used to prepare fused triazoles , and diethyl aminobutyl phosphite undergoes intramolecular cyclization to form oxazaphosphorinanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their reactivity and stability. For instance, the diethoxyphosphinyl-related compounds are stable enough to be handled and purified, and they can be transformed into other compounds, indicating a certain level of chemical robustness . The reactivity of 3,3-diethoxypropyl-lithium with various electrophilic reagents suggests that it can be used to synthesize mono- and bi-functionalized compounds, which implies a degree of versatility in its chemical properties .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Fused Triazole Synthesis : A study demonstrated the use of diethoxyphosphinyl acetic acid hydrazide, a related compound, as a versatile reagent for preparing fused triazoles from aldehydes and alkoxyimines, offering a convenient and efficient process with modest to excellent overall yields (Liu, Palmer, & Sorgi, 2004).
  • Herbicidal Activity : Novel 1-(diethoxyphosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters were synthesized as inhibitors targeting IGPD in plants, showing moderate to good herbicidal activities (Jin et al., 2015).
  • Neodymium Extraction : Phosphoryl functionalized ionic liquids, including 3-(diethoxyphosphoryl)propyl derivatives, were synthesized and characterized for the extraction of neodymium(III), highlighting the potential for enhancing extraction capabilities in metal recovery processes (Junping et al., 2016).

Material Science and Polymer Chemistry

  • Polyazacyclophanes Synthesis : The use of diethoxyphosphoryl as a protecting-activating group was explored in the synthesis of polyazacyclophanes, demonstrating its utility in complex organic synthesis processes (Chellini et al., 2000).
  • Organoelement Copolymers : A study on the synthesis of new organoelement copolymers based on polydimethylsiloxanes and aminophosphonates showcased the functional versatility of compounds containing diethoxyphosphoryl groups for advanced material applications (Milenin et al., 2018).

Chemical Extraction and Binding Studies

  • Spectroscopic and Electrochemical Studies : Research on poly(diethoxyphosphoryl)porphyrins provided insights into their electrochemical characteristics and binding behaviors, which are crucial for developing advanced materials and chemical sensors (Kadish et al., 2011).

Future Directions

Phosphorus-containing compounds like 3-(Diethoxyphosphinyl)propanal have potential applications in the development of environmentally friendly flame retardant materials . This represents a significant future research direction and development opportunity .

properties

IUPAC Name

3-diethoxyphosphorylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-3-10-12(9,11-4-2)7-5-6-8/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBLLKKWKHVTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473499
Record name 3-diethoxyphosphorylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethoxyphosphinyl)propanal

CAS RN

3986-95-6
Record name 3-diethoxyphosphorylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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